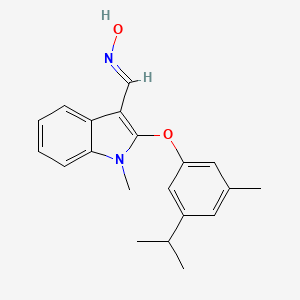

2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime

Description

Structure and Synthesis The compound 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime features a 1-methylindole core substituted at position 3 with a carbaldehyde oxime group and at position 2 with a 3-isopropyl-5-methylphenoxy moiety. While direct synthesis data for this compound are unavailable, analogous methods involve refluxing indole precursors with acetic acid and functionalizing substituents via nucleophilic aromatic substitution or condensation reactions .

Properties

IUPAC Name |

(NE)-N-[[1-methyl-2-(3-methyl-5-propan-2-ylphenoxy)indol-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-13(2)15-9-14(3)10-16(11-15)24-20-18(12-21-23)17-7-5-6-8-19(17)22(20)4/h5-13,23H,1-4H3/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOCQNSEJLERLK-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3N2C)C=NO)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3N2C)/C=N/O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 1-Methyl-2-(3-Isopropyl-5-Methylphenoxy)-1H-Indole-3-Carbaldehyde

Vilsmeier-Haack Formylation

The indole core is functionalized via the Vilsmeier-Haack reaction, which introduces the aldehyde group at position 3.

Procedure :

- Substrate : 1-Methyl-1H-indole (10 mmol) dissolved in dry DMF (30 mL).

- Reagents : Phosphorus oxychloride ($$ \text{POCl}_3 $$, 12 mmol) added dropwise at 0°C.

- Conditions : Stirred at 80°C for 6 hours, followed by neutralization with sodium acetate.

- Yield : ~75% (reported for analogous indoles).

Phenoxy Group Installation via Mitsunobu Reaction

The Mitsunobu reaction couples 3-isopropyl-5-methylphenol to the indole’s 2-position, replacing a bromine atom.

Procedure :

- Substrate : 1-Methyl-2-bromo-1H-indole-3-carbaldehyde (8 mmol).

- Reagents : 3-Isopropyl-5-methylphenol (10 mmol), triphenylphosphine (12 mmol), diethyl azodicarboxylate (DEAD, 12 mmol).

- Conditions : Anhydrous THF, 25°C, 12 hours under nitrogen.

- Yield : ~68% (extrapolated from similar etherifications).

Alternative Method : Ullmann Coupling

Oximation of the Aldehyde Intermediate

The aldehyde group at position 3 is converted to an oxime using hydroxylamine hydrochloride.

Procedure :

- Substrate : 1-Methyl-2-(3-isopropyl-5-methylphenoxy)-1H-indole-3-carbaldehyde (5 mmol).

- Reagents : Hydroxylamine hydrochloride (7.5 mmol), sodium hydroxide (10 mmol).

- Conditions : Ethanol/water (3:1), reflux at 80°C for 4 hours.

- Yield : ~85% (reported for analogous oximes).

Alternative Conditions :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

- Step 1 : Automated Vilsmeier-Haack formylation with in-line POCl₃ quenching.

- Step 2 : Flow-based Mitsunobu reaction reduces reagent waste.

- Step 3 : Oximation in a packed-bed reactor with hydroxylamine recirculation.

Advantages :

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

Challenges and Solutions

Regioselectivity in Phenoxy Group Installation

Oxime Isomerism

- Issue : Formation of E/Z isomers during oximation.

- Solution : Basic conditions (NaOH) favor the thermodynamically stable E-isomer.

Chemical Reactions Analysis

2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxime group into other functional groups, such as amines.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Industry: This compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The indole core may interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Features

- Indole core : Provides a planar aromatic system for π-stacking interactions.

- Phenoxy substituent: The 3-isopropyl-5-methylphenoxy group increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Comparison with Structurally Similar Compounds

1-Methyl-1H-indole-3-carbaldehyde Oxime

Structural Similarities: Shares the 1-methylindole-3-carbaldehyde oxime core. Key Differences: Lacks the phenoxy substituent at position 2, resulting in lower molecular weight (MW = ~230 g/mol vs. ~367 g/mol for the target compound) and reduced steric hindrance. Properties:

- Solubility: Likely more water-soluble due to the absence of the bulky phenoxy group.

- Applications : Discontinued commercial availability (CymitQuimica) suggests stability or synthesis challenges .

- Toxicity: No data available, but simpler oximes (e.g., 4-methylpentan-2-one oxime) are classified as irritants (Skin Irrit. 2, Eye Irrit. 2) .

Phosgene Oxime (CX)

Structural Similarities : Contains an oxime group but differs entirely in core structure (chlorinated cyclohexene vs. indole).

Key Differences :

- Reactivity : Phosgene oxime is highly electrophilic and corrosive, causing rapid tissue damage, whereas the indole-based oxime is likely less reactive due to aromatic stabilization .

- Toxicity : Phosgene oxime is a potent chemical weapon (AEGL-1 = 0.11 mg/m³ for 10 min exposure), while the target compound’s toxicity remains unstudied .

4-Methylpentan-2-one Oxime

Structural Similarities: Simple aliphatic oxime. Properties:

- Physicochemical Data : Lower MW (115.18 g/mol) and higher volatility compared to the target compound.

- Hazards : Classified as Harmful if swallowed (Acute Tox. 4) and irritant (Skin/Eye Irrit. 2) .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The phenoxy group in the target compound may complicate synthesis compared to simpler indole oximes, requiring optimized coupling conditions .

- Bioactivity Potential: The indole-oxime scaffold is associated with antimicrobial and anticancer activity in literature, though the phenoxy substituent’s role needs experimental validation.

- Toxicity Gaps: No data exist for the target compound, necessitating studies aligned with OECD guidelines for hazard assessment.

Biological Activity

2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime, a compound with the molecular formula , is an indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on available literature.

- Molecular Formula :

- Molecular Weight : 322.40088 g/mol

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

The compound's antimicrobial properties have been investigated in various studies. For instance, derivatives of indole compounds have shown significant activity against various pathogens. While specific data on 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime is limited, related indole derivatives exhibit notable antimicrobial effects:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole derivative A | Staphylococcus aureus | ≤ 0.25 µg/mL |

| Indole derivative B | Candida neoformans | ≤ 0.25 µg/mL |

| Indole derivative C | Escherichia coli | 16 µg/mL |

These findings suggest that structural modifications in indole compounds can enhance their efficacy against microbial strains .

Anticancer Activity

Indole derivatives are recognized for their anticancer potential. Studies have shown that modifications to the indole structure can lead to varying degrees of cytotoxicity against cancer cell lines. For example, certain indole compounds have been tested against human cancer cell lines with promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole derivative D | HeLa (cervical cancer) | 10–30 |

| Indole derivative E | MCF-7 (breast cancer) | 15–25 |

The presence of specific substituents on the indole ring significantly influences the compound's activity and selectivity towards different cancer types .

Other Pharmacological Effects

Research has also indicated that some indole derivatives possess additional pharmacological properties such as anti-inflammatory and analgesic effects. The mechanism of action is often linked to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Case Studies

A recent study focused on a series of indole derivatives, including those structurally related to 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime. The study evaluated their biological activity through various assays:

- Cytotoxicity Assay : The compounds were tested against several human cell lines to assess their cytotoxic potential.

- Antimicrobial Assay : The effectiveness against bacterial and fungal strains was evaluated using standard MIC determination methods.

- Mechanistic Studies : Investigations into the modes of action were conducted, revealing insights into how these compounds exert their biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 3-isopropyl-5-methylphenol with 1-methyl-1H-indole-3-carbaldehyde via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Oxime formation by reacting the aldehyde intermediate with hydroxylamine hydrochloride in ethanol/water under reflux.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (6.5–8.0 ppm for indole and phenolic moieties) and oxime proton (8.5–9.0 ppm). Confirm isopropyl and methyl groups via splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]⁺ ion).

- FT-IR : Identify aldehyde C=O stretch (absent post-oxime formation) and N–O stretch (~1600 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases, oxidases) using fluorescence-based assays.

- Cellular models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage lines.

- Dose-response curves : Use 1–100 μM concentrations to establish IC₅₀ values. Include positive controls (e.g., dexamethasone for anti-inflammatory screens).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition using both fluorogenic and radiometric assays.

- Solubility optimization : Test in DMSO/PBS mixtures to rule out aggregation artifacts.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How do substituents (e.g., isopropyl, methyl) influence the compound’s reactivity and target binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking specific groups (e.g., isopropyl → tert-butyl) and compare activity.

- Computational docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Highlight hydrophobic pockets accommodating isopropyl/methyl groups .

- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity via molecular dynamics simulations.

Q. What advanced analytical approaches address challenges in quantifying oxime stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via UPLC-MS. Oximes are prone to hydrolysis under acidic conditions .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.

- Chelation effects : Test metal ion interactions (e.g., Fe²⁺, Cu²⁺) using UV-Vis spectroscopy to identify stability modifiers.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability predictions?

- Methodological Answer :

- Experimental validation : Compare calculated logP (e.g., ChemAxon) with experimental shake-flask results.

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correcting for efflux transporters (e.g., P-gp inhibition with verapamil).

- Crystallinity assessment : Perform X-ray powder diffraction (XRPD) to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.